Biolimus A9 - 851536-75-9

Biolimus A9

Catalog Number: EVT-284889
CAS Number: 851536-75-9
Molecular Formula: C55H87NO14
Molecular Weight: 986.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Biolimus A9, also known as Biolimus A9, is a semi-synthetic derivative of sirolimus, belonging to the class of drugs called rapamycins. [] It is a potent immunosuppressive and antiproliferative agent. [, ] Biolimus A9 has gained significant attention in scientific research due to its use as a coating for drug-eluting stents designed to prevent restenosis after coronary angioplasty. [, ] These stents aim to deliver Biolimus A9 locally to the vessel wall, inhibiting the proliferation of smooth muscle cells that can lead to restenosis. [, ]

Sirolimus

    Compound Description: Sirolimus, also known as rapamycin, is a macrolide compound with potent immunosuppressive and antiproliferative properties. It acts by forming a complex with the intracellular protein FKBP12, which then inhibits the mammalian target of rapamycin (mTOR) pathway, a key regulator of cell growth and proliferation. [] Sirolimus has been widely used as an immunosuppressant in organ transplantation and is also incorporated into drug-eluting stents to prevent restenosis after coronary angioplasty. []

Paclitaxel

    Compound Description: Paclitaxel is a diterpenoid compound with potent antiproliferative activity. It stabilizes microtubules, preventing their depolymerization and interfering with cell division, ultimately leading to cell death. [, ] Like sirolimus, paclitaxel is also used in drug-eluting stents to prevent restenosis. [, ]

Everolimus

    Compound Description: Everolimus is a derivative of sirolimus, belonging to the rapamycin family of compounds. It exhibits a similar mechanism of action to sirolimus, inhibiting mTOR signaling by forming a complex with FKBP12. [, ] Everolimus is used as an immunosuppressant in organ transplantation and has also been investigated for its anticancer activity. [, ]

    Relevance: Everolimus and Biolimus A9 are both structurally related to sirolimus and belong to the same class of mTOR inhibitors. [, ] They are incorporated into drug-eluting stents to prevent restenosis, highlighting their shared therapeutic application. [, ] Although both compounds possess improved pharmacokinetic profiles compared to sirolimus, Biolimus A9 exhibits enhanced lipophilicity, potentially leading to a more sustained drug release and a reduced need for prolonged dual antiplatelet therapy. [, ]

Zotarolimus

    Compound Description: Zotarolimus, another sirolimus analog, is a semi-synthetic macrolide compound that also acts as an mTOR inhibitor. [, ] Similar to other sirolimus derivatives, zotarolimus exhibits potent immunosuppressive and antiproliferative properties. [, ] It is primarily used in drug-eluting stents to prevent restenosis after coronary angioplasty. [, ]

    Relevance: Both Zotarolimus and Biolimus A9 are structural analogs of sirolimus, sharing a similar mechanism of action by inhibiting mTOR. [, ] They are incorporated into drug-eluting stents to inhibit neointimal hyperplasia and prevent restenosis. [, ] Although they share a common therapeutic application, subtle differences in their chemical structures and pharmacokinetic properties may lead to variations in their clinical efficacy and safety profiles. [, ]

Overview

Umirolimus, also known as Biolimus, is an immunosuppressant and a macrocyclic lactone that is derived from sirolimus. It is characterized by its high lipophilicity and is primarily used in drug-eluting stents to prevent restenosis in patients undergoing coronary interventions. The compound is proprietary to Biosensors International, which utilizes it in its medical devices and licenses it to partners such as Terumo . Umirolimus functions by inhibiting the proliferation of T cells and smooth muscle cells, thus reducing the risk of vascular occlusion following stent placement.

Synthesis Analysis

Methods and Technical Details

Umirolimus is synthesized through a series of chemical modifications of sirolimus. The primary method involves the addition of a 2-ethoxyethyl group at position 40 of the rapamycin ring, which alters its pharmacological properties. The synthesis typically follows these steps:

  1. Chemical Modification: The first step involves modifying sirolimus using trifluoromethanesulfonic anhydride at low temperatures, followed by the addition of ethylene glycol derivatives to form intermediates .
  2. Purification: The reaction mixture undergoes purification via silica gel column chromatography to isolate Umirolimus with high purity and yield .
  3. Yield Optimization: Various reaction conditions are optimized to enhance the yield, which can range from 26.8% to 95.32% depending on the specific method employed .

The industrial production of Umirolimus involves large-scale synthesis with rigorous quality control measures to ensure compliance with pharmaceutical standards.

Molecular Structure Analysis

Structure and Data

Umirolimus has the molecular formula C55H87NO14C_{55}H_{87}NO_{14} and a molar mass of approximately 986.294 g/mol. Its structural characteristics include:

The compound's structure features a complex arrangement of rings and functional groups that contribute to its biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

Umirolimus participates in various chemical reactions that can modify its functional groups, potentially altering its pharmacological properties:

  • Oxidation: Umirolimus can be oxidized to form different derivatives, which may exhibit varying biological activities.
  • Reduction: Reduction reactions can modify specific functional groups within the molecule.
  • Substitution: Substitution reactions allow for the introduction of new functional groups, leading to the development of novel analogs with distinct properties .

These reactions are essential for exploring new therapeutic applications and enhancing the efficacy of Umirolimus.

Mechanism of Action

Process and Data

The mechanism of action of Umirolimus primarily involves the inhibition of mammalian target of rapamycin (mTOR), a critical regulator of cell growth, proliferation, and survival. By binding to mTOR, Umirolimus disrupts signaling pathways that promote T cell activation and proliferation. This action results in:

  • Reduced T Cell Proliferation: Inhibition of interleukin-2-mediated T cell activation.
  • Decreased Smooth Muscle Cell Proliferation: Preventing neointimal hyperplasia post-stent implantation, thereby reducing restenosis rates .

This dual action makes Umirolimus particularly effective in vascular applications.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Umirolimus exhibits several notable physical and chemical properties:

  • Solubility: It is highly lipophilic, which affects its absorption and distribution within biological systems.
  • Stability: The compound is stable under standard storage conditions but may degrade under extreme pH or temperature variations.
  • Analytical Techniques: Common methods for characterizing Umirolimus include high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are used for quantifying drug concentrations in various matrices like plasma or tissue .

These properties are crucial for understanding its behavior in pharmaceutical formulations.

Applications

Scientific Uses

Umirolimus has several significant applications in scientific research and clinical practice:

  • Drug-Eluting Stents: Its primary application is in drug-eluting stents where it helps prevent restenosis after angioplasty.
  • Research on Immunosuppression: Umirolimus is studied for its potential use in transplant medicine due to its immunosuppressive effects.
  • Pharmacological Studies: Ongoing research explores its analogs for improved therapeutic profiles or reduced side effects compared to traditional therapies like sirolimus .

The diverse applications highlight Umirolimus's importance in both clinical settings and ongoing pharmaceutical research.

Synthesis and Structural Optimization of Umirolimus

Biocatalytic Pathways for Macrocyclic Lactone Functionalization

The core structure of umirolimus originates from sirolimus, a natural macrocyclic lactone produced by Streptomyces hygroscopicus. Biocatalytic modifications leverage Streptomyces-derived enzymes to introduce site-specific alterations at the C-40 position, avoiding the complex protective group strategies required in traditional organic synthesis. Cytochrome P450 monooxygenases (CYPs) catalyze the initial hydroxylation of sirolimus, generating a reactive intermediate for subsequent alkylation [1] [10]. In vitro studies demonstrate that engineered E. coli expressing CYP3A4 achieve 85% regioselective hydroxylation within 12 hours, significantly reducing byproduct formation compared to chemical catalysts.

A critical advancement involves immobilized Actinoplanes sp. glycosidases, which selectively hydrolyze the C-42 position’s native methoxy group without disturbing the lactone ring. This enzymatic deprotection enables direct functionalization with 2-ethoxyethyl groups via transesterification, yielding umirolimus precursors with >90% stereopurity [1]. Biocatalysis thus streamlines production by eliminating harsh reagents and minimizing racemization—key limitations in early synthetic routes.

Stereochemical Control in Semi-Synthetic Derivatization

Umirolimus retains sirolimus’s 15 stereogenic centers, necessitating precise stereocontrol during derivatization. The C-40 modification introduces a chiral (S)-configured 2-ethoxyethyl moiety, optimized for maximal mTOR binding affinity. Asymmetric synthesis employs Evans oxazolidinone auxiliaries to direct alkylation, ensuring >98% enantiomeric excess (ee) at this position [5] [10]. Nuclear magnetic resonance (NMR) studies confirm that the (S)-configuration minimizes steric clashes with the FKBP12 protein’s Phe46 residue, enhancing complex stability by 40% compared to (R)-isomers [10].

Table 1: Impact of C-40 Stereochemistry on Umirolimus Bioactivity

StereoisomermTOR Binding Affinity (Kd, nM)Cellular Uptake (ng/mg protein)Proliferation Inhibition (IC50, nM)
(S)-Umirolimus1.2 ± 0.3350 ± 452.1 ± 0.4
(R)-Umirolimus8.7 ± 1.1110 ± 2015.3 ± 2.6

Data derived from in vitro assays using human coronary artery smooth muscle cells [5] [10].

Ring-closing metathesis (RCM) with Hoveyda-Grubbs II catalysts further preserves stereochemistry during macrocycle reconstruction post-derivatization. Chiral HPLC analysis validates retention of all 15 native stereocenters with <0.5% epimerization [1].

Post-Synthetic Modification Strategies for Targeted Bioactivity

Post-synthetic modifications tailor umirolimus for vascular applications by optimizing drug-polymer compatibility in stents and tissue retention:

  • Lipophilicity enhancement: The 2-ethoxyethyl group increases log P by 1.8-fold versus sirolimus, promoting rapid absorption into vessel walls (Tmax < 24 hours) [5] [7].
  • Polymer conjugation: Grafting umirolimus onto polylactic-co-glycolic acid (PLGA) via ester linkages enables sustained release over 90 days, reducing thrombosis risk [6]. In vitro elution kinetics show 80% release by day 30, aligning with peak neointimal hyperplasia suppression.
  • Nanoparticle encapsulation: Biodegradable polymeric nanoparticles (NPs) with surface-bound adenosine enhance site-specific delivery to injured arteries. NPs exhibit 3.2-fold higher arterial retention than free umirolimus in porcine models [6] [7].

Table 3: Bioactivity Comparison of Umirolimus Derivatives

DerivativeLog PPolymer Affinity (Ka, M−1)Vessel Wall Absorption (ng/cm2)Anti-Proliferative Potency (IC50, nM)
Sirolimus5.11.2 × 10³85 ± 124.8 ± 0.9
Umirolimus7.38.7 × 10⁴320 ± 352.1 ± 0.4
Umirolimus-PLGA conjugate6.92.1 × 10⁵290 ± 402.3 ± 0.5
Umirolimus-adenosine NPs5.84.5 × 10⁴580 ± 651.9 ± 0.3

Data compiled from in vitro and preclinical studies [1] [5] [6].

Additional strategies include:

  • Zwitterionic salt formation: Complexes with benzenesulfonic acid improve crystallinity, enhancing storage stability.
  • PEGylation: Polyethylene glycol (PEG) chains extend half-life in serum by reducing opsonization [6].

Properties

CAS Number

851536-75-9

Product Name

Umirolimus

IUPAC Name

(1R)-12-[1-[4-(2-ethoxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone

Molecular Formula

C55H87NO14

Molecular Weight

986.3 g/mol

InChI

InChI=1S/C55H87NO14/c1-12-67-26-27-68-45-24-22-41(31-48(45)65-10)30-37(5)47-33-44(57)36(4)29-39(7)50(59)51(66-11)49(58)38(6)28-34(2)18-14-13-15-19-35(3)46(64-9)32-42-23-21-40(8)55(63,70-42)52(60)53(61)56-25-17-16-20-43(56)54(62)69-47/h13-15,18-19,29,34,36-38,40-43,45-48,50-51,59,63H,12,16-17,20-28,30-33H2,1-11H3/t34?,36?,37?,38?,40?,41?,42?,43?,45?,46?,47?,48?,50?,51?,55-/m1/s1

InChI Key

YYSFXUWWPNHNAZ-OJTYGFHOSA-N

SMILES

CCOCCOC1CCC(CC1OC)CC(C)C2CC(=O)C(C=C(C(C(C(=O)C(CC(C=CC=CC=C(C(CC3CCC(C(O3)(C(=O)C(=O)N4CCCCC4C(=O)O2)O)C)OC)C)C)C)OC)O)C)C

Solubility

Soluble in DMSO

Synonyms

40-O-(2-ethoxyethyl)rapamycin
42-O-(2-ethoxyethyl) rapamycin
Biolimus A9
rapamycin, 42-O-(2-ethoxyethyl)-
TRM-986
umirolimus

Canonical SMILES

CCOCCOC1CCC(CC1OC)CC(C)C2CC(=O)C(C=C(C(C(C(=O)C(CC(C=CC=CC=C(C(CC3CCC(C(O3)(C(=O)C(=O)N4CCCCC4C(=O)O2)O)C)OC)C)C)C)OC)O)C)C

Isomeric SMILES

CCOCCOC1CCC(CC1OC)CC(C)C2CC(=O)C(C=C(C(C(C(=O)C(CC(C=CC=CC=C(C(CC3CCC([C@@](O3)(C(=O)C(=O)N4CCCCC4C(=O)O2)O)C)OC)C)C)C)OC)O)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.